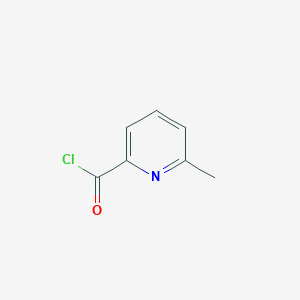

Chlorure de 6-méthylpyridine-2-carbonyle

Vue d'ensemble

Description

6-Methylpyridine-2-carbonyl chloride is a chemical compound with the molecular formula C7H6ClNO and a molecular weight of 155.58 g/mol . It is known for its growth factor activity in vitro, binding to the type 1 receptor of the epidermal growth factor (EGF) family and inhibiting the kinase activity of EGF receptor tyrosine kinase, which is involved in cell proliferation .

Applications De Recherche Scientifique

Organic Synthesis

6-Methylpyridine-2-carbonyl chloride serves as a crucial intermediate in organic synthesis. It participates in several types of reactions:

- Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form amides and esters.

- Hydrolysis: In the presence of water, it can hydrolyze to yield 6-methylpyridine-2-carboxylic acid.

- Coupling Reactions: It can participate in coupling reactions like the Suzuki-Miyaura coupling to produce biaryl compounds.

Pharmaceutical Development

The compound is significant in pharmaceutical research due to its biological activities:

- Cancer Research: It inhibits the kinase activity of the epidermal growth factor receptor (EGFR), disrupting signaling pathways associated with cell proliferation. This mechanism suggests potential as a therapeutic agent in oncology, particularly for breast cancer .

- Synthesis of Active Pharmaceutical Ingredients (APIs): It is utilized in the synthesis of various pharmaceutical intermediates, contributing to the development of drugs with enhanced efficacy.

Material Science

In material science, 6-methylpyridine-2-carbonyl chloride is employed in developing specialty polymers and coatings. Its reactivity allows for the formulation of materials with improved durability and chemical resistance, making it valuable for industrial applications .

Case Study 1: Antimicrobial Activity

A study synthesized pyridine-bridged bis-carboxamide Schiff's bases from 6-methylpyridine derivatives. These compounds exhibited significant antimicrobial activity comparable to established antibiotics like streptomycin. This highlights the potential of 6-methylpyridine derivatives in developing new antimicrobial agents .

Case Study 2: Cancer Cell Growth Inhibition

Research demonstrated that 6-methylpyridine-2-carbonyl chloride hydrochloride binds to EGFR, inhibiting its kinase activity. This action was shown to suppress the growth of human breast cancer cells, indicating its potential role as an anti-cancer therapeutic agent.

Data Table: Summary of Applications

| Application Area | Specific Uses | Notable Outcomes |

|---|---|---|

| Organic Synthesis | Intermediate for amides, esters, biaryl compounds | Facilitates complex organic molecule formation |

| Pharmaceuticals | Cancer treatment research | Inhibits EGFR kinase activity; potential anti-cancer drug |

| Material Science | Development of polymers and coatings | Enhanced material properties and durability |

Mécanisme D'action

Target of Action

6-Methylpyridine-2-carbonyl chloride has been shown to bind to the type 1 receptor of the epidermal growth factor (EGF) family . The EGF family of receptors plays a crucial role in regulating cell growth, proliferation, and differentiation.

Mode of Action

The compound interacts with its target by inhibiting the kinase activity of the EGF receptor tyrosine kinase . This interaction results in the inhibition of the phosphorylation process, a key step in the activation of many cellular processes.

Biochemical Pathways

The primary biochemical pathway affected by 6-Methylpyridine-2-carbonyl chloride is the EGF receptor signaling pathway. By inhibiting the kinase activity of the EGF receptor, the compound disrupts the downstream effects of this pathway, which include cell proliferation and differentiation .

Result of Action

The molecular and cellular effects of 6-Methylpyridine-2-carbonyl chloride’s action include the inhibition of cell proliferation. Specifically, it has been shown to inhibit the growth of human breast cancer cells . This is likely due to its inhibition of the EGF receptor tyrosine kinase, which plays a key role in cell proliferation.

Analyse Biochimique

Biochemical Properties

6-Methylpyridine-2-carbonyl chloride has been found to interact with the type 1 receptor of the epidermal growth factor (EGF) family . It inhibits the kinase activity of EGF receptor tyrosine kinase, which is involved in cell proliferation .

Cellular Effects

In cellular processes, 6-Methylpyridine-2-carbonyl chloride has been shown to inhibit the growth of human breast cancer cells . It achieves this by binding to and inhibiting the function of an enzyme called kinase .

Molecular Mechanism

At the molecular level, 6-Methylpyridine-2-carbonyl chloride exerts its effects through binding interactions with biomolecules. It binds to the type 1 receptor of the EGF family and inhibits the kinase activity of EGF receptor tyrosine kinase .

Méthodes De Préparation

The synthesis of 6-Methylpyridine-2-carbonyl chloride typically involves the chlorination of 6-methylpyridine-2-carboxylic acid. This reaction is carried out using thionyl chloride (SOCl2) under reflux conditions . The reaction proceeds as follows:

6-Methylpyridine-2-carboxylic acid+SOCl2→6-Methylpyridine-2-carbonyl chloride+SO2+HCl

Industrial production methods may involve similar chlorination processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Analyse Des Réactions Chimiques

6-Methylpyridine-2-carbonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: It reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

Hydrolysis: In the presence of water, it hydrolyzes to form 6-methylpyridine-2-carboxylic acid.

Reduction: It can be reduced to 6-methylpyridine-2-methanol using reducing agents like lithium aluminum hydride (LiAlH4).

Common reagents and conditions used in these reactions include bases like pyridine for nucleophilic substitution and acidic or basic conditions for hydrolysis.

Comparaison Avec Des Composés Similaires

6-Methylpyridine-2-carbonyl chloride can be compared with similar compounds such as:

2-Chloro-6-methylpyridine-4-carbonyl chloride: This compound has a similar structure but with a chlorine atom at the 2-position instead of a carbonyl chloride group.

6-Methylpyridine-2-carboxylic acid: The precursor to 6-Methylpyridine-2-carbonyl chloride, differing by the presence of a carboxylic acid group instead of a carbonyl chloride group.

The uniqueness of 6-Methylpyridine-2-carbonyl chloride lies in its specific binding to the EGF receptor and its inhibitory effects on kinase activity, making it a valuable compound in scientific research and pharmaceutical applications.

Activité Biologique

6-Methylpyridine-2-carbonyl chloride, with the molecular formula CHClNO and a molecular weight of 155.58 g/mol, is a chemical compound that has garnered attention for its biological activity, particularly in the fields of cancer research and cellular signaling. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by data tables and relevant case studies.

6-Methylpyridine-2-carbonyl chloride primarily functions as an inhibitor of the epidermal growth factor (EGF) receptor tyrosine kinase. This interaction disrupts the EGF signaling pathway, which is crucial for cell proliferation and differentiation. The compound binds to the type 1 receptor of the EGF family, inhibiting its kinase activity and leading to reduced cell growth in various cancer cell lines, particularly human breast cancer cells.

Key Mechanisms

- Binding Affinity : It has shown significant binding affinity to EGF receptors, which is critical for its inhibitory effects on cell proliferation.

- Inhibition of Kinase Activity : By inhibiting EGF receptor tyrosine kinase, it disrupts downstream signaling pathways that promote tumor growth and survival.

The compound exhibits several biochemical properties that contribute to its biological activity:

| Property | Description |

|---|---|

| Molecular Weight | 155.58 g/mol |

| Solubility | Soluble in organic solvents |

| Reactivity | Reacts with nucleophiles like amines and alcohols to form derivatives |

Biological Activity

Research indicates that 6-Methylpyridine-2-carbonyl chloride exhibits notable anti-cancer properties:

Case Studies

Several studies highlight the effectiveness of 6-Methylpyridine-2-carbonyl chloride in cancer research:

- Case Study 1 : A study published in a peer-reviewed journal explored the compound's effects on breast cancer cell lines, revealing a significant reduction in cell viability at varying concentrations. The results indicated an IC value demonstrating effective inhibition compared to control groups.

- Case Study 2 : Another investigation focused on the compound's role in modulating EGF receptor activity, showcasing its potential as a therapeutic agent in targeted cancer therapies. The study emphasized the importance of structure-activity relationships (SAR) in optimizing efficacy .

Comparative Analysis with Similar Compounds

6-Methylpyridine-2-carbonyl chloride can be compared with other pyridine derivatives to understand its unique biological activity:

| Compound | Structure Comparison | Biological Activity |

|---|---|---|

| 2-Chloro-6-methylpyridine-4-carbonyl chloride | Similar structure but with chlorine substitution | Moderate anticancer activity |

| 6-Methylpyridine-2-carboxylic acid | Precursor without acyl chloride functionality | Limited biological activity |

Propriétés

IUPAC Name |

6-methylpyridine-2-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO/c1-5-3-2-4-6(9-5)7(8)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXYLOINHCQMHHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40559027 | |

| Record name | 6-Methylpyridine-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40559027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126125-54-0 | |

| Record name | 6-Methylpyridine-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40559027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.